molecular formula C14H19NO B4984486 4-(diethylamino)-1-phenyl-2-butyn-1-ol

4-(diethylamino)-1-phenyl-2-butyn-1-ol

Cat. No. B4984486
M. Wt: 217.31 g/mol
InChI Key: IUBSFDOHSKQPQS-UHFFFAOYSA-N
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Description

4-(diethylamino)-1-phenyl-2-butyn-1-ol is a chemical compound that has attracted significant attention in scientific research due to its unique properties. This compound is commonly referred to as DEPBT, and it is a member of the alkyne family. DEPBT has been synthesized using various methods, and it has been found to have significant potential in various applications, including in the field of medicinal chemistry. In

Scientific Research Applications

DEPBT has been found to have significant potential in various scientific research applications. For instance, it has been used in the synthesis of various bioactive compounds, including anticancer agents, antiviral agents, and antibacterial agents. DEPBT has also been used in the development of new materials, such as polymers and dendrimers. In addition, DEPBT has been used in the field of medicinal chemistry, where it has been found to have significant potential in the treatment of various diseases, including cancer and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of DEPBT is not fully understood. However, it has been found to act as an inhibitor of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine. This makes DEPBT a potential candidate for the treatment of Alzheimer’s disease, which is characterized by a decrease in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects
DEPBT has been found to have various biochemical and physiological effects. For instance, it has been found to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. DEPBT has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

DEPBT has various advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, and it yields high purity products with high yields. DEPBT is also stable under various conditions, which makes it a suitable compound for various experiments. However, one of the limitations of DEPBT is that it is relatively expensive, which may limit its use in some experiments.

Future Directions

There are various future directions for the research on DEPBT. One of the future directions is to explore its potential in the treatment of various diseases, including cancer and Alzheimer’s disease. Another future direction is to explore its potential in the development of new materials, such as polymers and dendrimers. Furthermore, the synthesis of new derivatives of DEPBT and their evaluation for various applications is another future direction for research on this compound.
Conclusion
In conclusion, DEPBT is a chemical compound that has significant potential in various scientific research applications. It has been synthesized using various methods, and it has been found to have significant potential in the development of new materials and the treatment of various diseases. Although the mechanism of action of DEPBT is not fully understood, it has been found to have various biochemical and physiological effects. DEPBT has various advantages and limitations for lab experiments, and there are various future directions for research on this compound.

properties

IUPAC Name

4-(diethylamino)-1-phenylbut-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-3-15(4-2)12-8-11-14(16)13-9-6-5-7-10-13/h5-7,9-10,14,16H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBSFDOHSKQPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CC(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenyl-4-hydroxy-2-butynyl)-N,N-diethylamine

Synthesis routes and methods I

Procedure details

To a solution of ethyl magnesium bromide in anhydrous ether, prepared from magnesium (584 mg) in ether (25 ml) and ethyl bromide (3.00 g) in ether (5 ml) in a conventional manner, was added a solution of N,N-diethyl propargylamine (2.70 g) in anhydrous tetrahydrofuran (8 ml) with stirring at room temperature, and the resulting mixture was stirred under reflux for 30 minutes. To the resulting solution was added dropwise a solution of benzaldehyde (2.54 g) in anhydrous tetrahydrofuran (7 ml) at a temperature below 10° C., and the mixture was stirred at room temperature for 2 hours. The cooled reaction mixture was diluted with ethyl acetate (50 ml), and water was added thereto in order to decompose metal complexes. The reaction mixture was dried over sodium sulfate and filtered. The filtrate was evaporated and chromatographed to afford N-(4-phenyl-4-hydroxy-2-butynyl)-N,N-diethylamine, b.p., 134°-137° C./0.12 mmHg. M.P., 52°-53.5° C.
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
584 mg
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
2.54 g
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1-phenylpropargyl alcohol (119.12 g) in dioxane (650 ml), a solution of diethylamine (99.2 g) in water (300 ml), a solution of 37% formalin (148.9 g) in dioxane (200 ml) and a solution of cupric sulfate (pentahydrate) (8.11 g) in water (180 ml) were added with stirring at room temperature. The resulting mixture was stirred at about 70° C. for 2 hours and then filtered off, and the filtrate was evaporated under reduced pressure. The residual oily material was dissolved in benzene (450 ml) and extracted with three 300 ml portions of 5% aqueous solution of hydrochloric acid, and the extracts were combined together and washed with benzene (300 ml). The washed extract was neutralized with an aqueous solution of sodium hydroxide and extracted with three 400 ml portions of chloroform, and the extracts were washed with water (500 ml) and dried over sodium sulfate. The chloroform-extracts were evaporated and then distilled to afford N-(4-phenyl-4-hydroxy-2-butynyl)-N,N-diethylamine, b.p., 134°-137° C./0.12 mmHg.
Quantity
119.12 g
Type
reactant
Reaction Step One
Quantity
99.2 g
Type
reactant
Reaction Step One
Quantity
148.9 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric sulfate
Quantity
8.11 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

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